Methyl 8-chloroquinoline-2-carboxylate
Description
Methyl 8-chloroquinoline-2-carboxylate is a heterocyclic organic compound featuring a quinoline backbone substituted with a chlorine atom at the 8-position and a methyl ester group at the 2-position. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties.
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
methyl 8-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-5-7-3-2-4-8(12)10(7)13-9/h2-6H,1H3 |
InChI Key |
JLISNJSHFWRQLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC=C2Cl)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloroquinoline-2-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also utilized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: Commonly involves replacing a hydrogen atom with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .
Scientific Research Applications
Methyl 8-chloroquinoline-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of malaria and other parasitic diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 8-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in the disease process. For example, quinoline derivatives are known to inhibit the heme polymerase enzyme in malaria parasites, disrupting their ability to detoxify heme and leading to their death .
Comparison with Similar Compounds
Table 1: Key Structural Analogs of Methyl 8-Chloroquinoline-2-Carboxylate
Key Findings:
Substituent Position and Reactivity: this compound’s chlorine at position 8 contrasts with analogs like Methyl 2-chloroquinoline-4-carboxylate (Cl at 2, ester at 4), which exhibits distinct NMR shifts (e.g., δ 8.56 ppm for aromatic protons in DMSO-d₆) due to altered electronic environments . Nitro groups (e.g., in Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate) significantly lower electron density at the quinoline ring, favoring nucleophilic attack at positions ortho/para to the nitro group .
Hydroxy-substituted quinolines (e.g., 8-hydroxy-2-methylquinolinium) form stable metal complexes, suggesting that this compound could serve as a ligand in coordination chemistry if modified .
Synthetic Utility: Methyl esters of quinolinecarboxylic acids are common intermediates.
Physicochemical Properties
Table 2: Comparative Physicochemical Data (Inferred from Evidence)
Research Implications and Gaps
Further studies should focus on:
- Synthetic Optimization : Leveraging ester hydrolysis or Cl displacement for derivatization.
- Biological Screening: Testing against targets validated for similar compounds (e.g., nitroquinolines in antiparasitic research ).
- Crystallographic Analysis: Resolving its solid-state structure to compare with analogs like the 8-hydroxy-2-methylquinolinium complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
